4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 339107-66-3
VCID: VC7194837
InChI: InChI=1S/C21H13Cl2N3O2S/c22-17-7-6-15(12-18(17)23)20-19(29(27,28)16-4-2-1-3-5-16)13-25-21(26-20)14-8-10-24-11-9-14/h1-13H
SMILES: C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4
Molecular Formula: C21H13Cl2N3O2S
Molecular Weight: 442.31

4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine

CAS No.: 339107-66-3

Cat. No.: VC7194837

Molecular Formula: C21H13Cl2N3O2S

Molecular Weight: 442.31

* For research use only. Not for human or veterinary use.

4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine - 339107-66-3

Specification

CAS No. 339107-66-3
Molecular Formula C21H13Cl2N3O2S
Molecular Weight 442.31
IUPAC Name 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine
Standard InChI InChI=1S/C21H13Cl2N3O2S/c22-17-7-6-15(12-18(17)23)20-19(29(27,28)16-4-2-1-3-5-16)13-25-21(26-20)14-8-10-24-11-9-14/h1-13H
Standard InChI Key FODMRJLOVXRQGS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C<sub>21</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub>S, with a molecular weight of 442.31 g/mol. Its IUPAC name, 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine, reflects the arrangement of substituents on the pyrimidine core. The SMILES notation (C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4) provides a linear representation of its connectivity, highlighting the sulfonyl group at position 5 and the dichlorophenyl moiety at position 4.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
CAS Registry Number339107-66-3
Molecular FormulaC<sub>21</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub>S
Molecular Weight442.31 g/mol
IUPAC Name5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4
InChI KeyFODMRJLOVXRQGS-UHFFFAOYSA-N
SolubilityNot experimentally determined

The dichlorophenyl group introduces significant electron-withdrawing effects, while the sulfonyl moiety enhances electrophilicity at adjacent positions, influencing reactivity.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine involves multi-step organic transformations. A typical route begins with the construction of the pyrimidine ring via cyclocondensation reactions, followed by sequential functionalization:

  • Pyrimidine Core Formation: Condensation of a β-diketone or amidine precursor with a nitrile or urea derivative under acidic or basic conditions.

  • Electrophilic Aromatic Substitution: Introduction of the 3,4-dichlorophenyl group at position 4, leveraging the electron-deficient nature of the pyrimidine ring.

  • Sulfonylation: Reaction of a thiol intermediate with a benzenesulfonyl chloride to install the sulfonyl group at position 5.

  • Pyridinyl Incorporation: Cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution to attach the 4-pyridinyl group at position 2.

Reactivity Profile

The compound’s reactivity is dominated by:

  • Nucleophilic Substitution: The sulfonyl group (-SO<sub>2</sub>-) activates position 5 for nucleophilic attack, particularly by amines or alkoxides.

  • Coordination Chemistry: The pyridinyl nitrogen can coordinate to metal centers, forming complexes with potential catalytic or therapeutic applications.

  • Electrophilic Aromatic Substitution: The dichlorophenyl group directs incoming electrophiles to meta and para positions relative to the chlorine atoms.

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity

Compared to non-halogenated pyrimidines, the dichlorophenyl group in this compound significantly alters electronic density. For example:

  • Electron-Withdrawing Effects: The two chlorine atoms reduce electron density at the pyrimidine ring, slowing electrophilic substitution but enhancing oxidative stability.

  • Steric Hindrance: The 3,4-dichlorophenyl group introduces steric bulk, potentially limiting access to the pyrimidine nitrogen for protonation or coordination.

Table 2: Comparison with Analogous Pyrimidines

CompoundSubstituentsReactivity with Nucleophiles
4-Methyl-5-phenylsulfonylpyrimidineMethyl at C4, SO<sub>2</sub>Ph at C5Moderate
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-pyridinylpyrimidineDichlorophenyl, SO<sub>2</sub>Ph, pyridinylHigh (due to Cl EWG)

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